molecular formula C10H24N2O3 B7727698 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) CAS No. 68960-89-4

2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine)

Cat. No.: B7727698
CAS No.: 68960-89-4
M. Wt: 220.31 g/mol
InChI Key: DQWNGAQNIKMWBO-UHFFFAOYSA-N
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Description

2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) is a useful research compound. Its molecular formula is C10H24N2O3 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine), also known as a polyether amine compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, biochemical properties, and implications for therapeutic applications.

Chemical Structure

The compound's structure is characterized by multiple ether linkages and amine groups, which contribute to its solubility and reactivity. The molecular formula is C10H23N3O4C_{10}H_{23}N_3O_4 with a molecular weight of approximately 235.31 g/mol.

1. Enzyme Interaction

Research indicates that 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine) can act as a substrate for various enzymes. Its interactions can either enhance or inhibit enzyme activity depending on the specific biochemical context. For example, it may modulate the activity of sulfonate-utilizing enzymes, leading to the formation of biologically relevant intermediates.

2. Cellular Uptake and Distribution

The compound's uptake by cells is facilitated through specific transport mechanisms. Once inside the cell, it can influence metabolic pathways by interacting with key regulatory proteins and enzymes. This interaction often results in altered cellular metabolism and signaling pathways .

PropertyValue
Molecular Weight235.31 g/mol
SolubilitySoluble in water
pH RangeNeutral (pH 7)
StabilityStable under normal conditions
ToxicityLow toxicity reported

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various polyether amines, including 2,2'-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(N-methylethanamine). Results demonstrated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membranes .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another research examined the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis in human cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies .

Properties

IUPAC Name

N-methyl-2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O3/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWNGAQNIKMWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405410
Record name ST50759449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68960-89-4
Record name ST50759449
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.